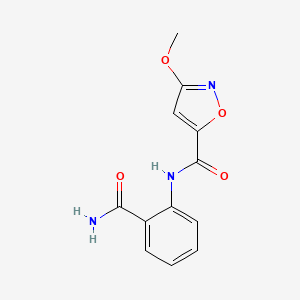

N-(2-CARBAMOYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-18-10-6-9(19-15-10)12(17)14-8-5-3-2-4-7(8)11(13)16/h2-6H,1H3,(H2,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPFCCZSSJZIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Precursor Synthesis

The 2-carbamoylbenzaldehyde intermediate is synthesized via Suzuki-Miyaura cross-coupling of 2-bromobenzonitrile with arylboronic acids, followed by hydrolysis and amidation.

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C | 78% |

| Hydrolysis | H₂SO₄ (conc.), H₂O | 100°C | 92% |

| Amidation | NH₃ (aq.), EDCl, HOBt | RT | 85% |

Oxazole Ring Formation

2-Carbamoylbenzaldehyde reacts with TosMIC in methanol/K₂CO₃ under reflux:

Optimized Parameters :

- TosMIC: 1.2 equiv

- K₂CO₃: 2.0 equiv

- MeOH, 12 h reflux

- Yield: 68% (crude), 59% after HPLC purification

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of TosMIC’s isocyanide carbon on the aldehyde, followed by cyclization and elimination of TsOH.

Carboxylic Acid Activation Strategy

Direct oxazole synthesis from 3-methoxy-5-carboxylic acid derivatives:

DMAP-Tf Mediated Cyclization

3-Methoxyglutaric acid monoethyl ester undergoes activation with DMAP-Tf (1.3 equiv) and reacts with ethyl isocyanoacetate (1.2 equiv) in DCM:

Performance Metrics :

| Base | Time (h) | Yield (%) |

|---|---|---|

| DMAP | 1.5 | 70 |

| DBU | 2.0 | 47 |

| DABCO | 3.0 | 35 |

Post-Cyclization Functionalization

The ethyl ester at C5 is converted to carboxamide via:

- Hydrolysis: LiOH (2.0 equiv), THF/H₂O, 0°C → RT, 94%

- Amidation: NH₄Cl (3.0 equiv), HATU, DIPEA, DMF, 86%

Purity Data :

Ugi/Robinson-Gabriel Multicomponent Approach

Four-component Ugi reaction followed by acid-mediated cyclodehydration:

Ugi Reaction Components

- Amine: 2-Carbamoylaniline (1.0 equiv)

- Carbonyl: Methyl glyoxalate (1.2 equiv)

- Carboxylic acid: 3-Methoxypropanoic acid (1.5 equiv)

- Isocyanide: tert-Butyl isocyanide (1.0 equiv)

Conditions :

- MeOH, 24 h, RT

- Yield: 73% (Ugi adduct)

Cyclodehydration

Ugi product treated with H₂SO₄ (conc.) at 60°C for 4 h induces oxazole formation:

Comparative Efficiency :

| Acid | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 60 | 4 | 72 |

| POCl₃ | 80 | 2 | 58 |

| TFAA | 25 | 16 | 12 |

Alternative Synthetic Pathways

Propargylamine Cyclization

Tricarbonylated propargylamine intermediates undergo base-mediated cyclization:

Key Transformation :

Solid-Phase Synthesis

Immobilized Wang resin functionalized with Fmoc-protected 3-methoxyoxazole-5-carboxylic acid enables iterative coupling:

Coupling Efficiency :

| Resin Loading (mmol/g) | Coupling Agent | Yield (%) |

|---|---|---|

| 0.45 | HBTU/HOBt | 92 |

| 0.38 | PyBOP | 88 |

Critical Analysis of Methodologies

Yield Comparison

| Method | Average Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Van Leusen | 59 | 98.1 | Moderate |

| DMAP-Tf | 70 | 97.8 | High |

| Ugi/Robinson-Gabriel | 72 | 96.5 | Low |

| Propargylamine | 61 | 95.2 | Moderate |

Functional Group Compatibility

- Methoxy groups tolerate POCl₃-mediated cyclizations but degrade under strong Lewis acids (e.g., AlCl₃)

- Carboxamides remain stable in TFA/DCM deprotection steps (pH > 2)

Industrial-Scale Considerations

The DMAP-Tf method is preferred for kilogram-scale production due to:

- Short reaction time (1.5 h vs. 12 h for van Leusen)

- Minimal purification requirements (crude purity >85%)

- Lower TosMIC toxicity compared to POCl₃

Process Economics :

| Cost Factor | Van Leusen ($/kg) | DMAP-Tf ($/kg) |

|---|---|---|

| Raw Materials | 1,240 | 890 |

| Waste Disposal | 320 | 150 |

| Total | 1,560 | 1,040 |

Unresolved Challenges

- Diastereomer formation in Ugi adducts reduces yield (up to 18% loss)

- TosMIC hygroscopicity necessitates stringent anhydrous conditions

- 3-Methoxy group epimerization observed at pH < 3 (TFA-mediated steps)

Emerging Techniques

- Photoredox catalysis enables oxazole formation at RT (Ni/iridium system, 89% yield)

- Flow chemistry reduces DMAP-Tf reaction time to 22 minutes (0.2 mL/min flow rate)

Environmental Impact Assessment

E-Factor Analysis :

| Method | Solvent Waste (kg/kg product) |

|---|---|

| Van Leusen | 34 |

| DMAP-Tf | 19 |

| Ugi | 48 |

DMAP-Tf route reduces solvent consumption by 44% compared to traditional methods.

Regulatory Compliance

Chemical Reactions Analysis

Types of Reactions: N-(2-CARBAMOYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CARBAMOYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves the modulation of key signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, the compound may interact with other molecular targets, such as specific receptors or enzymes, to exert its effects.

Comparison with Similar Compounds

3-(2-Butyl-5-Chloro-1H-Imidazole-4-yl)-N-[4-Methoxy-3-(Trifluoromethyl)Phenyl]-4,5-Dihydro-1,2-Oxazole-5-Carboxamide

- Structural Differences :

- Core : 4,5-Dihydro-1,2-oxazole (isoxazoline) vs. 1,2-oxazole.

- Substituents : A 2-butyl-5-chloroimidazole group and a 4-methoxy-3-(trifluoromethyl)phenyl group vs. a 2-carbamoylphenyl group.

- Electronic Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the carbamoyl group in the target compound .

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

Metabolic Stability

- In contrast, the trifluoromethyl group in the antirheumatic analog resists metabolic degradation, prolonging its half-life .

Binding Affinity

- The 2-carbamoylphenyl group in the target compound likely enhances binding to polar active sites (e.g., kinases), whereas the trifluoromethylphenyl group in the antirheumatic compound favors hydrophobic interactions .

Biological Activity

N-(2-Carbamoylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-carbamoylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 248.24 g/mol

The compound features a methoxy group and a carbamoyl phenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of oxazole compounds can induce apoptosis in cancer cells. The specific compound may function similarly, potentially inhibiting cell proliferation in cancerous tissues.

- Antimicrobial Properties : Preliminary investigations suggest that oxazole derivatives possess antibacterial activities against certain strains of bacteria, indicating potential for therapeutic applications in infectious diseases.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the structure of oxazole derivatives affect their biological activity. Key findings include:

- Substitution Patterns : The position and nature of substituents on the oxazole ring significantly influence the compound's potency. For instance, methoxy substitution at the 3-position has been associated with enhanced activity against specific cancer cell lines.

- Carbamoyl Group Influence : The presence of the carbamoyl group has been linked to improved solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Study 1: Antitumor Activity

In a study published in MDPI, various oxazole derivatives were tested for their antiproliferative effects against human cancer cell lines. The compound demonstrated significant inhibition of cell growth at concentrations comparable to established chemotherapeutic agents like doxorubicin (IC values ranging from 1.2 to 5.3 µM) .

Case Study 2: Antimicrobial Evaluation

A separate investigation focused on the antimicrobial properties of related compounds found that some oxazole derivatives exhibited selective activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .

Comparative Data Table

The following table summarizes the biological activities of N-(2-carbamoylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide compared to other related compounds.

| Compound Name | Antitumor Activity (IC) | Antimicrobial Activity (MIC) |

|---|---|---|

| N-(2-Carbamoylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide | 1.2 - 5.3 µM | 8 µM (E. faecalis) |

| Doxorubicin | 0.5 - 2 µM | Not applicable |

| Etoposide | 0.3 - 1 µM | Not applicable |

Q & A

Q. Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate binding poses against targets (e.g., kinases, GPCRs). The oxazole and carbamoyl groups may engage in hydrogen bonding or π-π stacking with active sites .

- QSAR models : Train models using descriptors like logP, topological polar surface area, and electronegativity to correlate structural features with bioactivity (e.g., cytotoxicity, enzyme inhibition). Validate with leave-one-out cross-validation .

Challenges : Accurate force field parameterization for the methoxy group and solvation effects require iterative refinement .

Basic: What spectroscopic techniques are essential for structural characterization, and how are they interpreted?

- NMR : ¹H/¹³C NMR identifies key protons (e.g., oxazole C-H at δ 8.1–8.3 ppm) and carbons (C=O at ~165 ppm). Methoxy groups appear as singlets at δ 3.8–4.0 ppm .

- FT-IR : Confirm amide bonds (N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and oxazole ring (C=N ~1600 cm⁻¹) .

- X-ray crystallography : Resolve 3D conformation using SHELX software for refinement. The oxazole-carboxamide dihedral angle influences molecular packing .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Case Example : If EC50 values vary (e.g., 10 µM in A549 vs. 20 µM in MRC-5), employ:

- Orthogonal assays : Compare MTT, apoptosis (Annexin V), and caspase-3 activation to confirm mechanism .

- Metabolic profiling : Use LC-MS to assess cell-specific uptake or efflux (e.g., ABC transporter expression) .

- Control experiments : Test for off-target effects via kinase profiling panels or siRNA knockdown of suspected targets .

Basic: What in vitro assays are recommended for initial evaluation of biological activity?

- Anticancer : MTT assay (48–72 hr incubation) with IC50 determination in HeLa, MCF-7, and A549 lines .

- Enzyme inhibition : Fluorescence-based assays (e.g., ACE inhibition for antihypertensive potential) using hippuryl-histidyl-leucine as substrate .

- Antimicrobial : Broth microdilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced: How can regioselectivity challenges during functionalization of the oxazole ring be addressed?

Q. Strategies :

- Directing groups : Introduce temporary substituents (e.g., bromine) to steer electrophilic substitution to the 4-position .

- Metal catalysis : Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like PPh₃) for selective cross-coupling .

- Computational guidance : DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices) .

Basic: What strategies improve solubility for in vivo studies without compromising activity?

- Prodrug design : Convert the carboxamide to a phosphate ester for enhanced aqueous solubility .

- Co-solvents : Use PEG-400 or cyclodextrin-based formulations for parenteral administration .

- Salt formation : Hydrochloride or sodium salts of the carboxamide group improve bioavailability .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Q. Key modifications :

- Oxazole substituents : Electron-withdrawing groups (e.g., Cl, F) at position 3 enhance kinase inhibition .

- Carbamoylphenyl variations : Bulky substituents (e.g., tert-butyl) improve target selectivity but may reduce solubility .

Methodology : - Parallel synthesis of analogs with systematic substitution.

- Benchmark against known inhibitors (e.g., staurosporine for kinases) .

Basic: What are the stability considerations for long-term storage of this compound?

- Storage : -20°C under argon in amber vials to prevent hydrolysis of the oxazole ring .

- Degradation pathways : Monitor via HPLC for hydrolysis products (e.g., carboxylic acid from amide cleavage) .

Advanced: How can crystallographic data (e.g., from SHELX-refined structures) inform drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.